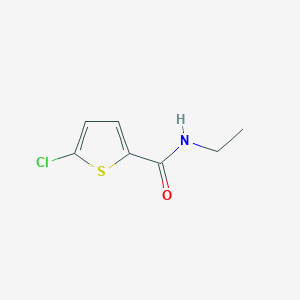
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate
Overview
Description
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is not fully understood. However, it has been suggested that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the treatment of fungal and bacterial infections.
Advantages and Limitations for Lab Experiments
One of the major advantages of Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is its potent antitumor activity. This makes it a potential candidate for the development of new anticancer drugs. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its mechanism of action to better understand how it exerts its antitumor activity. Additionally, further studies are needed to evaluate its potential as a novel anticancer agent and to develop new antibiotics based on its antifungal and antibacterial properties.
Conclusion
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its potent antitumor activity and antifungal and antibacterial properties make it a potential candidate for the development of new anticancer drugs and antibiotics. Further research is needed to optimize its synthesis method, investigate its mechanism of action, and evaluate its potential as a novel therapeutic agent.
Scientific Research Applications
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity and has the potential to be developed as a novel anticancer agent. Additionally, it has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
tert-butyl N-[6-(morpholin-4-ylmethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)17-13-6-4-5-12(16-13)11-18-7-9-20-10-8-18/h4-6H,7-11H2,1-3H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIUFPWZRAOEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 6-(morpholinomethyl)pyridin-2-ylcarbamate | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(3,4-Dimethylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B7580444.png)



![4-(4,7-Diaza-spiro[2.5]oct-7-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7580474.png)




